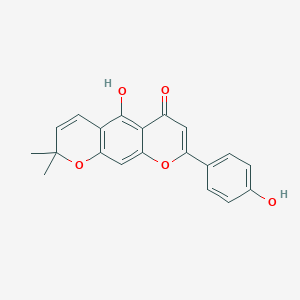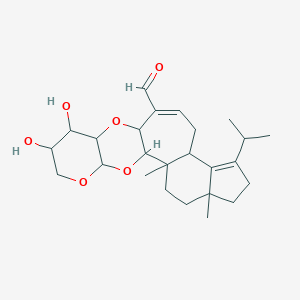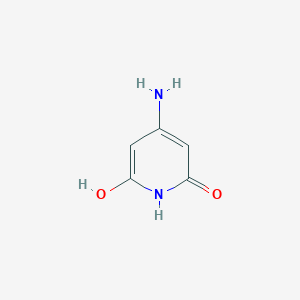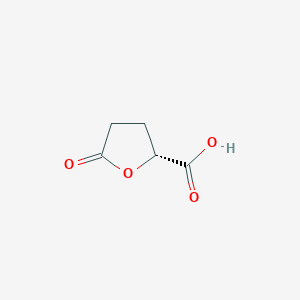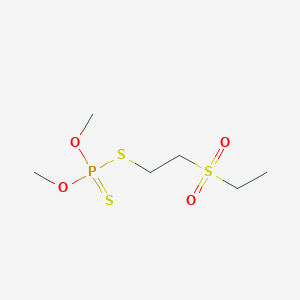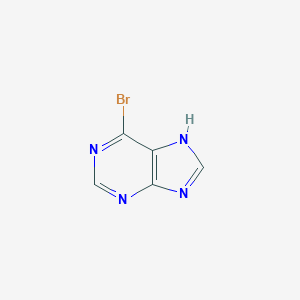
6-Bromopurin
Übersicht
Beschreibung
6-Bromopurine (6-BP) is an important synthetic purine analog that has been widely used in scientific research. It is an analog of the naturally occurring purine 6-aminopurine (6-AP) and is structurally similar to the nucleoside adenosine and the nucleotide adenosine monophosphate (AMP). 6-BP has been used in a variety of scientific applications, including as a biochemical probe, a drug target, and a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Pharmakologie und Medikamentenentwicklung
6-Bromopurin wird als ein experimentelles kleines Molekül in der Kategorie der Purine und Purinderivate eingestuft . Sein Potenzial in der Pharmakologie wird noch erforscht, insbesondere bei der Entwicklung neuer Medikamente. Es kann verwendet werden, um prädiktive maschinelle Lernmodelle mit strukturierten Datensätzen für die Medikamentenforschung zu erstellen, zu trainieren und zu validieren .
Krebsforschung
In der Krebsforschung hat sich this compound als vielversprechend erwiesen, um die carcinostatische Aktivität von Azaserin zu verstärken. Dies wurde in Testsystemen demonstriert, die Aszites-Zellformen von Sarkom 180 und Ehrlich-Karzinom in vivo verwenden . Seine Rolle in der Krebstherapie ist Gegenstand laufender Studien.
Synthese von Nukleosidanaloga
This compound-Nukleoside dienen als ausgezeichnete Substrate für Substitutionsreaktionen mit verschiedenen Nukleophilen. Diese Eigenschaft wird bei der Synthese von Nukleosidanaloga genutzt, die für das Studium der DNA-Replikations- und -Reparaturmechanismen von entscheidender Bedeutung sind .
Chemische Synthese von heterocyclischen Verbindungen
Diese Verbindung wird bei der chemischen Synthese von heterocyclischen Verbindungen wie 2,3,4,5-Tetrahydro-1,5-Benzoxazepinen-3-ol verwendet. Solche Verbindungen haben vielfältige Anwendungen, darunter die Entwicklung von Pharmazeutika und Agrochemikalien .
Materialwissenschaft
This compound kann bei der Synthese von 6-Halogenpurinalkinen und entsprechenden Triazolderivaten verwendet werden. Diese Derivate finden Anwendung in der Materialwissenschaft, insbesondere bei der Herstellung neuer Materialien mit bestimmten elektronischen oder photonischen Eigenschaften .
Biochemische Forschung
Als Purinderivat ist this compound an der biochemischen Forschung im Zusammenhang mit der Nukleinsäurechemie beteiligt. Es hilft beim Verständnis der strukturellen und funktionellen Aspekte von Nukleinsäuren und Proteinen, was für die Molekularbiologie von grundlegender Bedeutung ist .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 6-Bromopurine is Nucleoside deoxyribosyltransferase-I . This enzyme is found in the organism Lactobacillus helveticus .
Mode of Action
It is known that it interacts with its target enzyme, nucleoside deoxyribosyltransferase-i
Biochemical Pathways
It is known that it interacts with Nucleoside deoxyribosyltransferase-I
Biochemische Analyse
Biochemical Properties
6-Bromopurine interacts with the enzyme Nucleoside deoxyribosyltransferase-I in Lactobacillus helveticus . It forms glutathione conjugates in reactions catalyzed by intracellular glutathione transferases (GSTs), and these conjugates are subsequently exported from the cells by ATP-dependent membrane transporters .
Cellular Effects
6-Bromopurine can cross the blood-brain barrier and give rise to substrates of multidrug resistance-associated proteins (MRPs) . The electrophilic purines form glutathione conjugates in reactions catalyzed by intracellular glutathione transferases (GSTs), and the conjugates are subsequently exported from the cells by ATP-dependent membrane transporters .
Molecular Mechanism
The mechanism of action of 6-Bromopurine involves its interaction with the enzyme Nucleoside deoxyribosyltransferase-I
Metabolic Pathways
Eigenschaften
IUPAC Name |
6-bromo-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGFGRDVWBZYNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227499 | |
| Record name | Purine, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
767-69-1 | |
| Record name | 6-Bromo-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purine, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-bromopurine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Bromopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Purine, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
>300 °C | |
| Record name | 6-bromopurine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6-bromopurine a valuable reagent in nucleoside analogue synthesis?
A1: 6-bromopurine nucleosides, unlike other halogenated aromatic systems, readily undergo direct substitution reactions (SNAr). This unexpected reactivity allows for the facile incorporation of various nucleophiles, including aromatic amines, secondary aliphatic amines, imidazole, alcohols, and thiols, selectively at the C6 position. [] This approach simplifies the synthesis of diverse nucleoside analogues, potentially leading to new biochemical tools and therapeutics. []
Q2: Can you elaborate on the use of 6-bromopurine in the synthesis of labelled compounds for quantitative analysis?
A2: 6-bromopurine serves as a key precursor for synthesizing 15N-labelled O6-alkylguanines. These labelled compounds find use as internal standards in quantitative gas chromatography-mass spectrometry (GC-MS) analyses. [] This application highlights the versatility of 6-bromopurine in developing analytical tools for studying biologically relevant molecules.
Q3: How does 6-bromopurine interact with glutathione transferases (GSTs)?
A3: 6-bromopurine, along with 6-chloropurine, can penetrate the blood-brain barrier and act as pro-probes for monitoring multidrug resistance-associated protein (MRP) functionality. [] These halogenopurines undergo intracellular glutathione conjugation in reactions catalyzed by GSTs. [] This conjugation facilitates the subsequent export of the conjugates from cells by ATP-dependent membrane transporters. [] The efficacy of these pro-probes relies on their ability to act as substrates for human GSTs, especially the highly active GST P1-1, making them suitable for investigating MRP functionality in the human brain. []
Q4: How is 6-bromopurine used in the synthesis of DNA adducts for studying carcinogenesis?
A4: 6-bromopurine plays a crucial role in synthesizing covalent 2'-deoxyadenosine (dA) adducts of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (BaP). This synthesis involves a palladium-catalyzed C-N bond formation between a protected 6-bromopurine nucleoside derivative and an amino tribenzoate derivative of the PAH. [] These adducts, formed via a different route than direct DNA alkylation by PAH diol epoxides, are valuable tools for investigating the structural and functional consequences of PAH-induced DNA damage, a key aspect of carcinogenesis. []
Q5: How can 6-bromopurine be dehalogenated under environmentally friendly conditions?
A6: Microwave irradiation facilitates the dehalogenation of 6-bromopurine nucleosides using hydrazine monohydrate in water. This method offers a greener alternative to traditional dehalogenation techniques, simplifying the synthesis of purine nucleosides. [] The use of microwave irradiation and water as a solvent reduces the environmental impact of this chemical transformation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



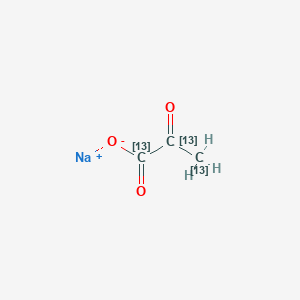
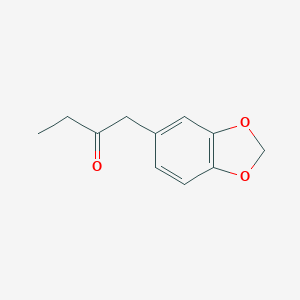

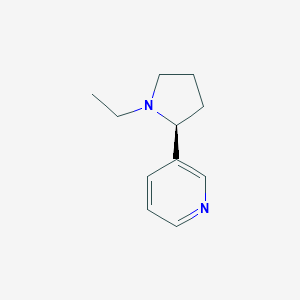

![2,6-Bis[(4-chlorophenyl)methylene]cyclohexan-1-one](/img/structure/B104490.png)

